molecular formula C19H18O7 B13141102 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione CAS No. 928818-59-1

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione

Cat. No.: B13141102
CAS No.: 928818-59-1
M. Wt: 358.3 g/mol
InChI Key: MJBSYKMZXOBEFD-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family.

Preparation Methods

The synthesis of 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, potentially inhibiting their activity or altering their function.

    Pathways: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity compared to other similar compounds .

Biological Activity

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione (often abbreviated as 1-Hydroxy-2-(1-hydroxyethyl)anthraquinone) is a synthetic anthraquinone compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₆H₁₂O₃
  • Molecular Weight: 252.265 g/mol
  • CAS Number: 92964-76-6
  • Structure:

    Chemical Structure

Anticancer Properties

Research indicates that anthraquinones exhibit significant anticancer properties. For instance:

  • Mechanism of Action: Anthraquinones induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). They also inhibit topoisomerase II, disrupting DNA replication and transcription.
  • Case Study: In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cell types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism: It disrupts bacterial cell membranes and inhibits bacterial enzymes essential for cell wall synthesis.
  • Findings: Studies have reported that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The biological activity of this compound extends to anti-inflammatory effects:

  • Mechanism: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Data: In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers.

Comparative Biological Activity Table

Activity TypeMechanism of ActionModel/Study Reference
AnticancerInduces apoptosis via ROS generationIn vitro studies on breast and colon cancer cell lines
AntimicrobialDisrupts cell membranes; inhibits cell wall synthesisStudies on Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokinesAnimal models of induced inflammation

Research Findings

Recent studies have focused on the synthesis and modification of anthraquinone derivatives to enhance their biological activities. The following findings are noteworthy:

  • Synthesis Improvements: Modifications to the hydroxyl and methoxy groups have been shown to increase solubility and bioavailability.
  • Pharmacokinetics: Investigations into the pharmacokinetic profiles suggest favorable absorption characteristics when administered orally.

Properties

CAS No.

928818-59-1

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

1-hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione

InChI

InChI=1S/C19H18O7/c1-8(20)14-13(26-4)7-11-16(18(14)22)19(23)15-10(17(11)21)5-9(24-2)6-12(15)25-3/h5-8,20,22H,1-4H3

InChI Key

MJBSYKMZXOBEFD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC)O

Origin of Product

United States

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